Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate
Description
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate is a quinoline derivative featuring a dimethylamino-substituted aniline group at the 4-position and a methyl ester at the 2-position of the quinoline core. The dimethylamino group enhances solubility in polar solvents and may modulate electronic interactions in biological systems .
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-16-17(12-18(20(24)25-4)22-19(13)16)21-14-8-10-15(11-9-14)23(2)3/h5-12H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMNHWWFZHHZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The quinoline scaffold is highly versatile, with modifications at the 2-, 4-, and 8-positions significantly altering properties. Below is a comparative analysis of key analogs:
Key Observations :
- Solubility : The methyl ester (target compound) improves solubility in organic solvents relative to the carboxylic acid analog (CAS 107027-34-9) .
- Steric Factors: The 4-(dimethylamino)phenylamino group introduces bulkier substituents than 2-methoxyphenyl, which may affect binding affinity in receptor-ligand interactions .
Comparative Challenges :
- The dimethylamino group in the target compound may require protective group strategies to prevent undesired side reactions during synthesis.
- Chlorophenyl-substituted analogs (e.g., 4k) exhibit higher crystallinity, facilitating purification compared to ester derivatives .
Research Findings and Data Gaps
- Biological Data: While structural analogs like 8-methyl-2-phenylquinoline-4-carboxylic acid are noted for biochemical applications, specific studies on the target compound’s efficacy are absent .
Biological Activity
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a carboxylate group and a dimethylamino substituent, which are key to its biological interactions. The structural formula can be represented as follows:
Mechanisms of Biological Activity
- Anticancer Properties : Quinoline derivatives have been extensively studied for their anticancer effects. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is primarily attributed to DNA intercalation, leading to apoptosis in malignant cells .
- Cholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The presence of the dimethylamino group enhances the binding affinity to the enzyme, thus improving inhibitory activity .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is vital for protecting cells from damage associated with various diseases, including cancer and neurodegeneration .
Efficacy Studies
A series of studies have quantified the biological activity of this compound:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Anticancer (breast cancer) | 0.051 | MCF-7 | |
| Anticancer (lung cancer) | 0.066 | A549 | |
| Cholinesterase Inhibition | 0.02 | Human AChE | |
| Antioxidant Activity | N/A | Various cellular models |
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on the efficacy of quinoline derivatives revealed that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 0.051 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- Cholinesterase Inhibition :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate, and how can steric/electronic effects of substituents be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step routes, including nucleophilic substitution and esterification. Parallel synthesis (e.g., for quinoline-substituted 2-aminopyrimidines) allows diversification of substituents . Trifluoromethyl or methyl groups can be introduced via isosteric replacement, as seen in analogous quinoline derivatives, using catalysts like phosphorus oxychloride and controlled heating (353–363 K) . Optimization requires monitoring reaction progress via TLC and characterizing intermediates via NMR and mass spectrometry.
Q. How is the structural configuration of this compound validated, particularly stereochemistry and planar alignment of aromatic rings?
- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry. For related quinolines, dihedral angles between quinoline and phenyl rings (e.g., 14.7°) and carboxylate group orientations (twist angles of 17.7°) are determined using crystallographic data . Computational tools like density functional theory (DFT) can supplement experimental data to predict molecular planarity and substituent effects .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : DNA adduct formation assays (e.g., via LC-MS/MS) are used to assess genotoxicity, as demonstrated for similar heterocyclic amines like PhIP . Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) can employ fluorometric or colorimetric substrates. Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., prostate or hepatic) are standard for cytotoxicity screening .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with potential biological targets like G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) identifies binding poses in GPCRs like A₃ adenosine receptors. For instance, LY2784544 and GSK2636771 were identified as GPR39 agonists via virtual screening . Molecular dynamics simulations (100 ns) validate binding stability, with RMSD and free energy calculations (MM-PBSA) quantifying affinity .
Q. What strategies resolve contradictory data on its efficacy across different cancer models?
- Methodological Answer : Contradictions may arise from variations in cell line genetics or assay conditions. Orthogonal validation using in vivo models (e.g., xenografts) and pharmacokinetic profiling (plasma/tissue concentration via HPLC) is essential . Comparative studies of NAT1/NAT2 enzyme expression (via qPCR) can clarify metabolic activation differences .
Q. How are metabolic pathways and potential toxicity profiles studied for this compound?
- Methodological Answer : Liver microsome assays (human/rodent) identify phase I metabolites (e.g., hydroxylation or demethylation) using LC-HRMS. Toxicity is assessed via Ames tests for mutagenicity and acute toxicity studies in rodents (OECD guidelines) . For enzyme-mediated degradation, Comamonas testosteroni homologs can model environmental persistence .
Q. What advanced techniques characterize its photophysical properties for imaging applications?
- Methodological Answer : Time-resolved fluorescence spectroscopy measures excited-state lifetimes, while UV-vis and circular dichroism (CD) spectra assess electronic transitions. For related quinolines, weak intermolecular interactions (C–H⋯O) influence aggregation-induced emission (AIE), relevant for bioimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
